

# Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Populations After Ceralifimod Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high potency for S1P receptor 1 (S1P1) and S1P5.[1][2] Its mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, which are crucial for their egress from secondary lymphoid organs.[1][3] By promoting the internalization and degradation of S1P1, Ceralifimod effectively sequesters lymphocytes, particularly T and B cells, within the lymph nodes, leading to a dose-dependent reduction of these cells in the peripheral circulation.[1] This application note provides a detailed overview of the effects of Ceralifimod on lymphocyte populations and outlines a comprehensive protocol for their analysis using flow cytometry.

# **Mechanism of Action: S1P1 Receptor Modulation**

**Ceralifimod**, as an S1P1 agonist, initially activates the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This leads to a reversible, dose-dependent reduction in circulating lymphocytes.













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose of LC51-0255, a selective S1P1 receptor modulator, showed dose-dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Populations After Ceralifimod Treatment]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#flow-cytometry-analysis-of-lymphocyte-populations-after-ceralifimod-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com